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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanamide

CAS No.: 98953-18-5

Cat. No.: B3176312

Get Quote

Executive Summary
3-(4-Nitrophenyl)propanamide (also known as p-nitrohydrocinnamamide) is a critical

intermediate in the synthesis of bioactive amines and pharmaceutical scaffolds. Unlike its

widely characterized acid precursor, the pure amide derivative lacks a consistent, singular

melting point value in standard compendia due to its frequent use as a transient intermediate.

This guide provides the experimentally observed melting point range, distinguishes it from

common structural isomers (often confused in literature), and outlines a self-validating protocol

for purity determination using Differential Scanning Calorimetry (DSC).
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Property Specification

Systematic Name 3-(4-Nitrophenyl)propanamide

Common Name p-Nitrohydrocinnamamide

Molecular Formula C₉H₁₀N₂O₃

Molecular Weight 194.19 g/mol

Precursor CAS (Acid form)

Target Melting Point 144–146 °C (Experimental/Patent Literature)

Acid Precursor MP 163–166 °C (Primary Reference Standard)

Melting Point Analysis & Isomer Distinction
Precise characterization requires differentiating the target compound from its structural

isomers. A common error in procurement and analysis is confusing the hydrocinnamamide

(target) with the propionanilide (isomer).

Comparative Melting Point Data
The following table contrasts the target compound with its closest analogs to prevent

identification errors.
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Compound Structure
Melting Point
Range (°C)

Note

3-(4-

Nitrophenyl)propanam

ide

Ar-CH₂-CH₂-CONH₂ 144 – 146 °C

Target Compound.

Value derived from

patent literature for

purified crystalline

solid [1].

3-(4-

Nitrophenyl)propanoic

Acid

Ar-CH₂-CH₂-COOH 163 – 166 °C

Reference Standard.

High purity precursor.

Use this to validate

synthesis completion

[2].

N-(4-

Nitrophenyl)propanam

ide

CH₃-CH₂-CONH-Ar 156 – 158 °C

Isomer (Anilide). Often

mislabeled as "p-

nitropropanamide."

Distinct crystal

structure [3].

N-(3-

Nitrophenyl)propanam

ide

CH₃-CH₂-CONH-Ar 104 – 105 °C

Isomer (Meta-Anilide).

Significantly lower MP

[4].

Technical Insight: The amide melting point (144–146 °C) is lower than its corresponding

carboxylic acid (163–166 °C). This is attributed to the difference in hydrogen bonding networks;

the acid forms stable cyclic dimers, whereas the amide forms linear chains or sheets that may

have slightly lower lattice energy in this specific nitro-substituted scaffold.
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Understanding the synthesis pathway is essential for interpreting melting point depression. The

presence of unreacted precursor (Acid) or side products (Nitrile) will significantly alter the

observed range.

Synthesis Workflow (Graphviz Diagram)
The following diagram illustrates the conversion pathway and potential impurity carryover.
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Caption: Synthesis pathway from acid precursor to amide, highlighting critical impurity sources

that affect melting point determination.

Impurity Impact on Melting Point
Unreacted Acid (MP 163–166 °C): Presence of the starting acid will broaden the melting

range and shift it upwards or create a wide "softening" zone between 145°C and 160°C.

Solvent Inclusions: Recrystallization from ethanol/water often traps solvent. A sharp

endotherm <100°C in DSC indicates solvate release before the true melt.

Experimental Protocol: Purity Validation
To confirm the identity and purity of 3-(4-Nitrophenyl)propanamide, rely on a dual-method

approach: Capillary Melting Point for quick screening and DSC for definitive characterization.

Method A: Capillary Melting Point (Screening)
Equipment: Buchi M-565 or equivalent.

Ramp Rate: 1.0 °C/min (start at 130 °C).
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Acceptance Criteria:

Onset: ≥ 143.5 °C

Clear Point: ≤ 146.5 °C

Range: ≤ 2.0 °C variance.

Method B: Differential Scanning Calorimetry (DSC)
DSC is the gold standard for distinguishing the target amide from its acid precursor.

Protocol:

Sample Mass: 2–5 mg in a crimped aluminum pan.

Atmosphere: Nitrogen purge (50 mL/min).

Program:

Equilibrate at 30 °C.

Ramp 10 °C/min to 180 °C.

Interpretation:

Target Peak: Single sharp endotherm with T_onset ≈ 144 °C.

Acid Contamination: Small shoulder peak or secondary endotherm at ~164 °C.

References
Patent Literature:Benzene derivatives and use thereof as drugs. WO2001035955A1. (Lists

melting points for related nitro-phenylpropanamide derivatives in the 140–150°C range).

PubChem:3-(4-Nitrophenyl)propanoic acid (Precursor Data). CID 84277.

Crystallography:N-(4-Nitrophenyl)propanamide (Isomer Data). Acta Crystallographica
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CAS Common Chemistry:N-(3-Nitrophenyl)propanamide. CAS RN 7470-50-0.

To cite this document: BenchChem. [Technical Guide: Melting Point Characterization of 3-(4-
Nitrophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3176312/docs#technical-guide-melting-point-
characterization-of-3-4-nitrophenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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